![molecular formula C16H21N3O2 B7510990 Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone, also known as CPPM, is a small molecule that has gained significant attention in the field of medicinal chemistry. CPPM is a piperazine derivative that has shown potential as a therapeutic agent for various diseases. In
作用机制
The exact mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is not fully understood. However, it has been suggested that Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone may act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anticancer, neuroprotective, and antidepressant effects. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone may also modulate the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. In cancer cells, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. In animal models of Alzheimer's disease, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to reduce amyloid beta accumulation and improve cognitive function. In animal models of depression, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to increase the levels of serotonin and dopamine in the brain.
实验室实验的优点和局限性
One of the advantages of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is its relatively simple synthesis method. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is also stable and can be easily stored. However, one of the limitations of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand the mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone and its potential side effects.
未来方向
There are several future directions for the research on Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone. One direction is to further investigate the mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone and its potential side effects. Another direction is to explore the potential therapeutic applications of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the development of more water-soluble derivatives of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone could improve its utility in lab experiments.
合成方法
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone can be synthesized by reacting 4-(pyridine-3-carbonyl)piperazine with cyclopentanone in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone.
科学研究应用
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has demonstrated neuroprotective effects and improved cognitive function in Alzheimer's disease. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has also shown antidepressant-like effects in animal models of depression.
属性
IUPAC Name |
cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15(13-4-1-2-5-13)18-8-10-19(11-9-18)16(21)14-6-3-7-17-12-14/h3,6-7,12-13H,1-2,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVVFQIRAMWERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

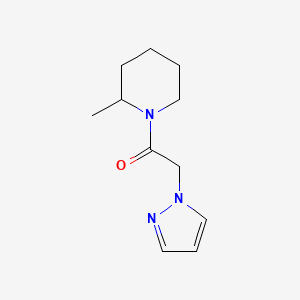
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)

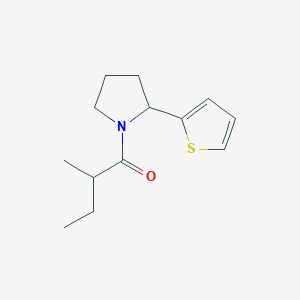
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)

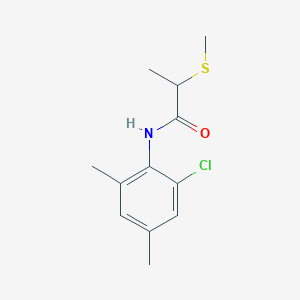
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)

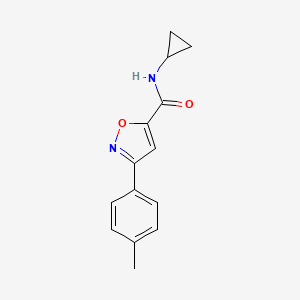
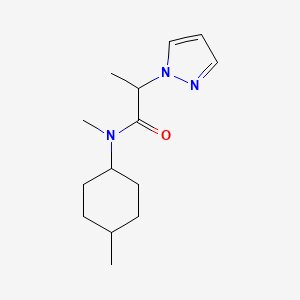
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)

![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)